molecular formula C22H19NO4S B7532521 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide

Cat. No.: B7532521
M. Wt: 393.5 g/mol
InChI Key: RVEQAXHVNYZCLX-UHFFFAOYSA-N
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Description

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times . The use of proton quantum tunneling has also been explored to minimize side reactions and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzofuran derivatives.

Scientific Research Applications

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and sulfonamide groups enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-acetyl-N-dibenzofuran-2-yl-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-3-23(28(25,26)18-8-6-7-16(13-18)15(2)24)17-11-12-22-20(14-17)19-9-4-5-10-21(19)27-22/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQAXHVNYZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)OC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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